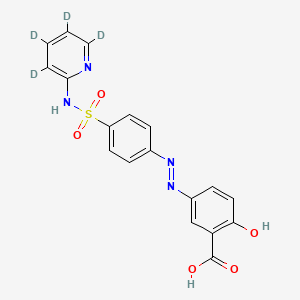

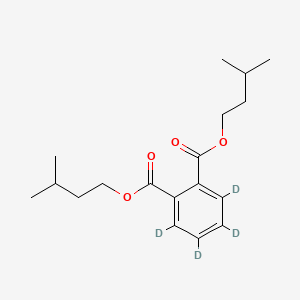

![molecular formula C17H14F3N3O2S B585431 N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib CAS No. 1346604-14-5](/img/structure/B585431.png)

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib (Celecoxib-d4) is a novel, selective, non-steroidal anti-inflammatory drug (NSAID) developed by the pharmaceutical company Pfizer. It is a derivative of the widely used NSAID celecoxib, and is used in a variety of applications in scientific research and in clinical practice. Celecoxib-d4 is structurally similar to celecoxib, with the addition of a deuterium atom at the 4-position of the sulfonamidophenyl ring. This addition of deuterium makes Celecoxib-d4 an ideal tool for the study of the metabolism of celecoxib, as well as other NSAIDs, in both in vivo and in vitro studies.

Applications De Recherche Scientifique

Sulfonamides in Drug Development and Environmental Impact

Sulfonamides, including N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] celecoxib, are a class of compounds that have been extensively studied for their pharmacological properties and environmental impact. The primary sulfonamide moiety, present in many clinically used drugs such as diuretics, antiepileptics, and COX-2 inhibitors like celecoxib, has been the focus of numerous research efforts aimed at developing novel therapeutic agents and understanding their ecological consequences.

Pharmacological Applications

Sulfonamide derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. Recent patents and literature highlight the development of sulfonamide CAIs (carbonic anhydrase inhibitors) incorporating NO-donating moieties as antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII for antitumor activity. The ongoing exploration of sulfonamides in medicinal chemistry emphasizes their significant role in the design of drugs with improved efficacy and selectivity for various diseases (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact

The widespread use of sulfonamides in healthcare and agriculture has raised concerns regarding their persistence in the environment and potential to promote antibiotic resistance. Studies have shown that sulfonamides present in the environment, mainly derived from agricultural activities, can alter microbial populations and pose a threat to human health. The understanding of sulfonamide degradation and their ecotoxicological profiles is crucial for developing effective strategies to mitigate their impact on the ecosystem and public health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Celecoxib and Its Derivatives

Celecoxib, a well-known COX-2 inhibitor, and its derivatives, including N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)], have been subjects of extensive research due to their therapeutic potentials beyond pain management. The modification of celecoxib's structure has led to the synthesis of analogs with promising anticancer activity, highlighting the versatility of sulfonamide-based compounds in drug development.

Anticancer Research

The structural modification of celecoxib has yielded derivatives with enhanced antiproliferative properties. Studies focusing on the structure-activity relationship (SAR) of celecoxib analogs have identified key features contributing to their anticancer efficacy. These findings are instrumental in guiding the development of new analogs as potential anticancer agents, underscoring the importance of sulfonamide scaffolds in medicinal chemistry (Abdelhaleem, Kassab, El-Nassan, & Khalil, 2022).

Microencapsulation for Improved Delivery

Research on microencapsulation techniques for celecoxib has explored various methods and polymers to enhance the drug's solubility, bioavailability, and therapeutic efficiency. The application of these techniques reflects the ongoing efforts to optimize drug delivery systems for sulfonamide-based medications, ensuring better patient outcomes and expanding the utility of these compounds in clinical settings (Vishnumurthy, Priya, Singh, & Tiwari, 2022).

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)23(22-15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIMTMFJBCXYRP-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)[2H])[2H])S(=O)(=O)N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib | |

CAS RN |

1346604-14-5 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)